Epilovastatin

Description

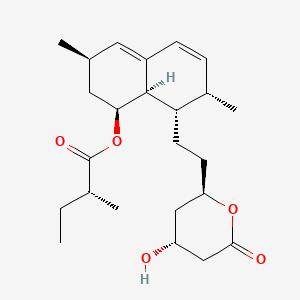

Context within Statin Research and Related Compounds

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the body's production of cholesterol. jchemrev.comnih.gov This class includes naturally derived compounds like lovastatin (B1675250) (isolated from Aspergillus terreus) and semi-synthetic derivatives such as simvastatin (B1681759). lgcstandards.comnih.gov Epilovastatin is an epimer of lovastatin, meaning it shares the same chemical formula and sequence of bonded atoms but differs in the three-dimensional orientation of those atoms at one specific stereocenter. ontosight.aiscbt.com This subtle stereochemical difference is significant as it can affect the molecule's biological activity. ontosight.ai

The broader family of statins can be categorized into two main types based on their origin. Type I statins, which include lovastatin and simvastatin, are derived from fungal metabolites and feature a decalin ring structure. jchemrev.com Type II statins are synthetically produced. jchemrev.com this compound falls within the context of Type I statins due to its direct relationship with lovastatin.

Research Significance of this compound as a Metabolite and Synthetic Byproduct

This compound's importance in academic research is twofold. Firstly, it is recognized as a metabolite. Fungi such as Aspergillus terreus and Monascus pilosus have been reported to produce this compound. nih.gov The study of such fungal metabolites is crucial for understanding the biosynthetic pathways involved in the production of natural statins. nih.gov

Secondly, and more prominently in pharmaceutical research, this compound is a known impurity that can arise during the synthesis of simvastatin from lovastatin. ontosight.aiscbt.comdaltonresearchmolecules.com The United States Pharmacopeia (USP) and other regulatory bodies set strict limits on the levels of such impurities in drug substances to guarantee their safety and efficacy. ontosight.ai Therefore, the development of analytical methods to detect, quantify, and control the presence of this compound is a major focus of pharmaceutical research and quality control. ontosight.aifarmaciajournal.com

Scope and Research Focus of this compound Investigations

The primary thrust of research concerning this compound is centered on analytical chemistry and pharmaceutical quality control. ontosight.ai Key areas of investigation include:

Development and validation of analytical methods: A significant body of research is dedicated to creating robust and sensitive analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), to separate and accurately measure the amount of this compound in bulk drug substances and finished pharmaceutical products. ontosight.aijmpas.com

Impurity profiling: Researchers work to identify and characterize various impurities, including this compound, that may be present in statin medications. ontosight.ai This involves understanding their formation pathways and potential impact on the drug's stability and performance.

Reference standard characterization: Pure this compound is used as a reference standard in analytical testing to ensure the accuracy of the methods used to detect it as an impurity.

While this compound itself is not developed as a therapeutic agent, its study is indispensable for ensuring the quality and safety of widely used statin drugs. ontosight.ai The insights gained from this research contribute to a deeper understanding of statin chemistry and manufacturing, ultimately benefiting public health.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-YPQFMRJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317715 | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79952-44-6 | |

| Record name | Epilovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epilovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPILOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Epilovastatin Biosynthesis and Natural Occurrence

Fungal Origins and Microbial Production Systems

The production of epilovastatin is microbial, originating from filamentous fungi that are also known for their capacity to synthesize lovastatin (B1675250) and other monacolins. nih.gov

This compound has been identified as a metabolite produced by the fungi Aspergillus terreus and Monascus pilosus. nih.gov These two species are the most significant industrial producers of lovastatin (also known as monacolin K). researchgate.net A. terreus, a soil fungus, was the first organism from which lovastatin was isolated and is the primary fungal species used for commercial production. sci-hub.semdpi.com Various species of the genus Monascus, including M. pilosus and M. ruber, have a long history of use in the production of fermented foods and are also recognized as potent producers of these compounds. nih.govtandfonline.comnih.gov The biosynthesis of lovastatin, and by extension this compound, is a feature of the secondary metabolism of these fungi. nih.gov

Biosynthetic Pathways and Precursor Utilization

The biosynthesis of this compound follows the pathway established for lovastatin, which is assembled from two separate polyketide chains synthesized from acetate (B1210297) units. nih.govresearchgate.net The process involves a series of enzymatic reactions catalyzed by proteins encoded within a dedicated gene cluster.

The lovastatin biosynthetic pathway begins with the synthesis of two polyketide chains. sci-hub.se The main polyketide, a nonaketide, is formed from one acetyl-CoA and eight malonyl-CoA units, while the side chain, a diketide, is formed from one acetyl-CoA and one malonyl-CoA unit. uniprot.orgresearchgate.net

The key enzymatic steps are as follows:

Nonaketide Synthesis : The lovastatin nonaketide synthase (LNKS), LovB, a multifunctional polyketide synthase (PKS), catalyzes the condensation of acetate and malonate units. sci-hub.se Because the enoyl reductase (ER) domain of LovB is inactive, a separate, trans-acting enoyl reductase, LovC, is required to work in conjunction with LovB to produce the intermediate dihydromonacolin L. sci-hub.semdpi.com

Product Release : The thioesterase LovG is responsible for releasing the dihydromonacolin L acid from the LovB enzyme complex. sci-hub.seuniprot.org

Oxidation : A single cytochrome P450 monooxygenase, LovA, performs two successive oxidation steps, converting dihydromonacolin L acid first to monacolin L acid and subsequently to monacolin J acid. sci-hub.seuniprot.org

Diketide Synthesis : Concurrently, the lovastatin diketide synthase (LDKS), LovF, synthesizes the 2-methylbutyrate (B1264701) side chain. uniprot.orgresearchgate.net

Esterification : In the final step, the acyltransferase LovD catalyzes the esterification of the monacolin J acid core with the 2-methylbutyrate side chain, yielding the final lovastatin molecule. sci-hub.seresearchgate.net

This complex series of reactions, orchestrated by dedicated enzymes, produces the core structure shared by lovastatin and its epimer, this compound.

Table 1: Key Enzymes in the Lovastatin/Epilovastatin Biosynthetic Pathway

| Enzyme | Gene | Function | Reference(s) |

| Lovastatin Nonaketide Synthase (LNKS) | lovB | A polyketide synthase that synthesizes the dihydromonacolin L backbone from acetate and malonate units. | sci-hub.seresearchgate.netmdpi.com |

| Enoyl Reductase | lovC | Works with LovB to reduce enoyl groups during polyketide chain synthesis. | sci-hub.seresearchgate.netmdpi.com |

| Thioesterase | lovG | Releases the completed dihydromonacolin L acid from the LovB synthase. | sci-hub.seresearchgate.netmdpi.com |

| Cytochrome P450 Monooxygenase | lovA | Catalyzes the two-step oxidation of dihydromonacolin L to monacolin J. | sci-hub.seresearchgate.netmdpi.com |

| Lovastatin Diketide Synthase (LDKS) | lovF | Synthesizes the 2-methylbutyrate side chain. | sci-hub.seuniprot.orgresearchgate.net |

| Acyltransferase | lovD | Attaches the 2-methylbutyrate side chain to monacolin J to form lovastatin. | sci-hub.seuniprot.orgresearchgate.net |

The study of lovastatin analogues has been crucial for understanding the biosynthetic pathway. Natural analogues include mevastatin (B1676542) and various monacolins and dihydromonacolins. nih.gov The characterization of these related compounds helped in the early elucidation of the biosynthetic steps. nih.gov Furthermore, biochemical studies of the acyltransferase LovD have revealed its broad substrate specificity. nih.gov LovD can accept acyl groups other than the native 2-methylbutyrate, enabling the enzymatic synthesis of lovastatin analogues, such as simvastatin (B1681759), by transferring different acyl moieties to the monacolin J core. nih.gov This flexibility in the final esterification step is a key area of investigation for producing novel statins and highlights how variations in the pathway can lead to different final products. nih.gov

Elucidation of Key Enzymatic Steps in Lovastatin Biosynthesis relevant to this compound

Genetic and Metabolic Regulation of this compound Production

The production of this compound is governed by the same genetic and metabolic regulatory networks that control lovastatin synthesis. This regulation occurs at multiple levels, from the organization of genes in a cluster to the influence of global regulators and environmental conditions.

In Aspergillus terreus, the genes responsible for lovastatin biosynthesis are organized into a 64-kb gene cluster, often referred to as the lov cluster, which contains 18 distinct genes. sci-hub.seresearchgate.netresearchgate.net A similar gene cluster, with genes designated mok, exists in Monascus species. researchgate.netmdpi.com This cluster contains not only the structural genes encoding the biosynthetic enzymes (lovA, lovB, lovC, lovD, lovF, lovG) but also genes encoding regulatory proteins, transporters, and a resistance gene. researchgate.netresearchgate.net

Key regulatory elements include:

lovE : This gene encodes a pathway-specific, GAL4-like zinc finger transcription factor that acts as a positive regulator. sci-hub.seresearchgate.net Overexpression of lovE has been shown to increase the transcription of other lov genes, leading to higher lovastatin yields. researchgate.net

Global Regulators : The production of lovastatin is also under the control of global regulatory proteins that affect secondary metabolism more broadly. One such regulator is LaeA, a protein that influences the expression of multiple secondary metabolite gene clusters. sci-hub.se Deletion of the laeA gene blocks the expression of the lovastatin gene cluster, while its overexpression can increase production. sci-hub.se

Environmental and Metabolic Signals : Lovastatin production is regulated by various external factors. These include the nature of carbon and nitrogen sources, with slowly metabolized carbon sources like lactose (B1674315) often favoring production over readily used sources like glucose, which can cause catabolite repression. nih.govasm.orgnih.gov Other factors such as pH and the presence of reactive oxygen species (ROS) have also been identified as significant regulatory stimuli. sci-hub.seoup.com

Table 2: Composition of the Lovastatin (lov) Gene Cluster in A. terreus

| Gene | Encoded Protein/Function | Category | Reference(s) |

| lovA | Cytochrome P450 monooxygenase | Biosynthetic | researchgate.netresearchgate.net |

| lovB | Lovastatin nonaketide synthase (LNKS) | Biosynthetic | researchgate.netresearchgate.net |

| lovC | Enoyl reductase | Biosynthetic | researchgate.netresearchgate.net |

| lovD | Acyltransferase | Biosynthetic | researchgate.netresearchgate.net |

| lovF | Lovastatin diketide synthase (LDKS) | Biosynthetic | researchgate.netresearchgate.net |

| lovG | Thioesterase | Biosynthetic | researchgate.netmdpi.com |

| lovE | Pathway-specific transcription factor | Regulatory | researchgate.netresearchgate.net |

| lovI | Putative efflux pump | Transport | researchgate.net |

Environmental and Nutritional Factors Influencing Biosynthesis

The production of this compound, a naturally occurring polyketide, is intricately linked to the environmental and nutritional conditions of the fermenting microorganism, most notably fungi such as Aspergillus terreus and Monascus species. nih.govnih.gov The biosynthesis of this compound, often studied in conjunction with its epimer, lovastatin, is not directly proportional to microbial growth but is instead a complex secondary metabolic process heavily influenced by the composition of the culture medium and physical parameters of the fermentation environment. mdpi.comresearchgate.net Key factors include the types and concentrations of carbon and nitrogen sources, their ratio, the pH of the medium, and the incubation temperature. mdpi.comjbums.org

Carbon Source: The choice of carbon source is a critical determinant in the biosynthesis of this compound. While a variety of carbohydrates can be metabolized for growth, not all support high yields of the compound. Glucose, though a readily metabolized carbon source, has been shown to repress lovastatin production. tandfonline.com The biosynthesis is often initiated only when the primary carbon source, like glucose, is limited or depleted, a phenomenon attributed to carbon catabolite repression. nih.govasm.org In contrast, more slowly metabolized carbohydrates, such as lactose, have been found to result in higher production levels. mdpi.comasm.org Some studies have shown that using a combination of carbon sources, for instance, glucose and lactose, can lead to increased production. jetir.org Glycerol has also been identified as a non-repressive carbon source that can enhance production, particularly when used in combination with other sugars like maltose. tandfonline.comicm.edu.pl

Nitrogen Source: The nature of the nitrogen source also has a significant impact on the synthesis of this compound. nih.govjetir.org Organic nitrogen sources like yeast extract, soya bean meal, and peptone are generally favored over inorganic sources for achieving higher yields. jbums.orgscispace.com In studies with chemically defined media, specific amino acids such as glutamate (B1630785) and histidine have been identified as promoting the highest levels of lovastatin biosynthesis. nih.govasm.org It has been suggested that for optimal production, nitrogen should be a limiting factor in the culture medium. mdpi.comicm.edu.pl

Carbon/Nitrogen (C/N) Ratio: The ratio of carbon to nitrogen (C/N) in the fermentation medium is a crucial factor that influences both microbial growth and secondary metabolite production. jbums.orgnih.gov Research has indicated that a higher C/N ratio generally favors the biosynthesis of lovastatin. jbums.org For instance, increasing the C/N ratio from 14.4 to 41.3 has been shown to enhance the production capabilities of Aspergillus terreus. jbums.orgnih.gov This highlights the importance of balancing these core nutrients to steer the metabolic activity from primary growth towards the synthesis of polyketides like this compound.

pH and Temperature: Physical parameters such as pH and temperature must be carefully controlled for optimal production. The ideal pH for lovastatin production by Aspergillus terreus is generally in the range of 6.0 to 8.5. mdpi.comjbums.org Low pH can negatively affect the enzymes involved in the biosynthetic pathway. mdpi.com The optimal temperature for production typically lies between 25°C and 30°C. mdpi.comnih.gov Temperatures outside of this range can lead to a significant reduction in yield. nih.gov

Other Influencing Factors: Other factors can also affect the biosynthesis. In solid-state fermentation (SSF), the initial moisture content of the substrate is critical, with optimal levels reported to be around 50-60%. nih.gov The particle size of the substrate and the inoculum size are additional variables that can be optimized to improve yields. scispace.comnih.gov Furthermore, the addition of certain inducers or precursors, such as linoleic acid, has been reported to enhance the production of lovastatin. jbums.orgscispace.com

Research Findings on Factors Influencing Biosynthesis

The following tables summarize the findings from various studies on the optimal conditions for lovastatin production, which is directly relevant to this compound biosynthesis.

Table 1: Effect of Nutritional Sources on Lovastatin Production

| Factor | Source | Observation | Reference(s) |

| Carbon Source | Lactose | Identified as one of the best carbon sources for high yield. | mdpi.comjbums.orgscispace.com |

| Glucose | Represses production; biosynthesis often starts after glucose depletion. | nih.govtandfonline.com | |

| Glycerol | Non-repressive source, enhances production when combined with maltose. | tandfonline.comicm.edu.pl | |

| Maltose, Fructose | Moderately repressing, can lead to intermediate or high production. | tandfonline.com | |

| D-ribose | Resulted in the highest lovastatin amount in one study. | researchgate.net | |

| Nitrogen Source | Yeast Extract, Soya Bean Meal | Widely used organic sources that boost synthesis. | jbums.orgscispace.com |

| Glutamate, Histidine | Gave the highest biosynthesis levels in a chemically defined medium. | nih.govasm.org | |

| Peptone | Required at a suitable concentration for high production by M. pilosus. | tandfonline.com |

Table 2: Effect of Environmental Conditions and Medium Ratios on Lovastatin Production

| Factor | Optimal Condition/Ratio | Observation | Reference(s) |

| C/N Ratio | 41.3 | Increasing the C/N ratio significantly enhances production ability. | jbums.orgscispace.comnih.gov |

| pH | 6.0 - 8.5 | Optimal range for production; low pH can be detrimental. | mdpi.comjbums.org |

| Temperature | 25°C - 30°C | Considered a critical factor for activating biosynthetic enzymes. | mdpi.comnih.gov |

| Moisture Content (SSF) | 50% - 60% | Optimum initial moisture for solid-state fermentation. | nih.gov |

| Inoculum Size | 10⁷ spores/ml | High spore concentration can be beneficial for production. | researchgate.netjbums.orgscispace.com |

Synthetic Methodologies and Chemical Transformations of Epilovastatin

Chemical Synthesis Approaches for Epilovastatin

This compound is a synthetic compound and a known impurity in the production of simvastatin (B1681759). cymitquimica.comontosight.ai Its chemical synthesis is complex, often intertwined with the synthesis of its parent compounds, lovastatin (B1675250) and simvastatin.

Traditional Chemical Synthesis Routes and Reaction Mechanisms

Traditional chemical synthesis for statins like simvastatin, which is structurally similar to this compound, is often inefficient and involves multiple steps. For instance, the conversion of lovastatin, a natural product, into a derivative like simvastatin traditionally requires a multi-step chemical process. epa.gov One common route involves the hydrolysis of lovastatin to its triol form, monacolin J. epa.govgordon.edu This is followed by a series of protection and deprotection steps to selectively modify the molecule. gordon.edu

These routes typically involve:

Protection/Deprotection: The presence of multiple reactive hydroxyl groups in the precursor molecule necessitates the use of protecting groups, such as silylation, to ensure that reactions occur at the desired position. gordon.edu

Use of Hazardous Reagents: The synthesis often requires the use of hazardous and toxic reagents, such as methyl iodide and n-butyl lithium. epa.govgordon.edu

The synthesis of a specific isomer like this compound would require even more stringent control over reaction conditions to yield the desired epimeric form.

Stereoselective Synthesis Strategies

Achieving the specific three-dimensional structure of this compound, particularly its unique stereochemistry that distinguishes it from lovastatin, requires stereoselective synthesis methods. ontosight.ai Biocatalysis offers a powerful tool for creating the desired chirality in statin synthesis. mdpi.com

Different strategies can be envisioned using a biocatalytic retrosynthetic approach: mdpi.com

Enzymatic Desymmetrization: This involves using an enzyme, such as a nitrilase, to stereoselectively act on a symmetrical precursor molecule, creating the desired chiral center. mdpi.com

Bioreduction: Ketoreductase enzymes can be used for the stereoselective reduction of a ketoester intermediate, establishing the correct chirality at the hydroxyl group. mdpi.com

These enzymatic methods are highly specific and can produce intermediates with high enantiopurity, which is crucial for building a complex molecule with multiple chiral centers like this compound. mdpi.com For example, a three-stage synthesis of a key hexahydronaphthalene (B12109599) (HN) intermediate has been achieved with 98% enantiomeric excess (ee) using an enzymatic method. mdpi.com

Biotransformation and Enzymatic Synthesis

Biological systems offer refined and efficient pathways for producing this compound and its precursors, often surpassing the efficiencies of traditional chemical routes.

Microbial Biotransformation Techniques

This compound has been identified as a fungal metabolite produced by microorganisms such as Aspergillus terreus and Monascus pilosus. nih.gov Lovastatin, its parent compound, is commercially produced via fermentation, primarily using strains of A. terreus. ijpsonline.com The conditions for this fermentation are carefully controlled to maximize yield.

| Fermentation Parameter | Typical Condition | Purpose/Effect |

| Microorganism | Aspergillus terreus | A natural producer of lovastatin. ijpsonline.com |

| Fermentation Type | Submerged batch fermentation | Common industrial method for lovastatin production. ijpsonline.com |

| Temperature | 28°C | Optimal for fungal growth and metabolite production. ijpsonline.com |

| pH | 5.8 - 6.3 | Maintained for optimal enzyme function and cell viability. ijpsonline.com |

| Dissolved Oxygen | >30-40% of air saturation | Prevents the formation of unwanted byproducts. ijpsonline.com |

| Carbon Source | Lactose (B1674315), glycerol, dextrose | Influences microbial biomass and lovastatin production. ijpsonline.com |

| Nitrogen Source | Yeast extract, corn steep liquor | Essential nutrient for fungal growth. ijpsonline.com |

Furthermore, research has demonstrated the potential of using agricultural waste, such as sugarcane bagasse, as a substrate in solid-state fermentation for lovastatin production, presenting a cost-effective and sustainable approach. mdpi.com The biosynthetic pathway within the fungus begins with acetate (B1210297) units and proceeds through intermediates like Monacolin J, which are subsequently esterified to form the final statin product. nih.gov

Enzymatic Catalysis in this compound Synthesis

Enzymes play a critical role in the specific and efficient synthesis of statins. The enzyme LovD, an acyltransferase, is particularly important. It can regioselectively acylate the C8 alcohol of Monacolin J, a key step in producing statin analogues. mdpi.com

Innovations in this area include:

Engineered Enzymes: A genetically evolved variant of the LovD acyltransferase from E. coli has been developed for the synthesis of simvastatin. epa.gov This engineered enzyme allows for the direct acylation of monacolin J, bypassing the need for chemical protection and deprotection steps. gordon.edu

Whole-Cell Biocatalysis: Escherichia coli strains engineered to overexpress the LovD acyltransferase can convert lovastatin to a derivative with over 98-99% conversion in a whole-cell system. mdpi.com This method significantly reduces solvent waste and simplifies the production process.

Diverse Enzymes: Other enzymes like lipases and esterases have been investigated for the hydrolysis of lovastatin to Monacolin J, and ketoreductases are used for stereoselective reductions. mdpi.com

Green Chemistry Principles in this compound Synthesis Research

The synthesis of statins has been a key area for the application of green chemistry principles, moving away from wasteful and hazardous traditional methods. gordon.edu The development of a biocatalytic process for manufacturing simvastatin, a compound closely related to this compound, won a Presidential Green Chemistry Challenge Award and exemplifies these principles. acs.org

The table below compares the traditional chemical synthesis with the greener biocatalytic route. epa.govgordon.edu

| Principle | Traditional Chemical Route | Greener Biocatalytic Route |

| Waste Prevention | Low overall yields (<70%) and significant waste from protection/deprotection steps. gordon.eduacs.org | High yield (>97%) with no protection/deprotection steps, minimizing waste. epa.gov |

| Atom Economy | Inefficient due to the use of protecting groups and multiple steps. | Highly efficient, regioselective enzymatic acylation. gordon.edu |

| Less Hazardous Synthesis | Uses copious amounts of hazardous reagents (e.g., t-butyl dimethyl silane (B1218182) chloride, methyl iodide, n-butyl lithium). epa.govgordon.edu | Avoids the use of hazardous chemicals. epa.gov |

| Safer Solvents | Requires large volumes of organic solvents. acs.org | The biocatalytic step is run in an aqueous medium. gordon.edu |

| Energy Efficiency | Requires heating and cooling for various reaction steps. | The enzymatic reaction is run at ambient temperature and pressure. gordon.edu |

| Renewable Feedstocks | Starts from lovastatin, a fermentation product. | Also starts from lovastatin, but can utilize agricultural waste for the initial fermentation. mdpi.com |

This green-by-design approach not only makes the synthesis more environmentally friendly by creating biodegradable waste streams but also proves to be more cost-effective and efficient. gordon.eduacs.org

Formation of this compound as a Synthetic Impurity

This compound is a stereoisomer of lovastatin and is recognized as a significant process-related impurity that can arise during the synthesis and purification of lovastatin. Current time information in Durgapur, IN.pharmgkb.org Its formation is a critical concern for pharmaceutical manufacturers as impurities can affect the efficacy and safety of the final drug product. dp.tech The United States Pharmacopeia (USP) acknowledges the presence of this impurity by providing a reference standard consisting of a 1:1 mixture of lovastatin and this compound, underscoring the importance of monitoring and controlling its levels. Current time information in Durgapur, IN.

Identification of Unwanted Side Reactions and Degradation Pathways

The primary route for the formation of this compound involves the epimerization of the chiral center at the C2' position of the 2-methylbutyrate (B1264701) side chain. This chemical transformation results in the conversion of the naturally occurring (S)-2-methylbutanoate ester of lovastatin to its (R)-epimer, this compound. pharmgkb.org This change in stereochemistry can be triggered by certain chemical conditions encountered during synthesis, purification, or even storage.

Degradation Pathways:

Forced degradation studies on lovastatin have shed light on its stability and the conditions that can lead to the formation of impurities. These studies involve subjecting the drug substance to harsh conditions such as acid, base, heat, light, and oxidation to identify potential degradation products. Current time information in Durgapur, IN. While the primary degradation product observed under acidic and basic conditions is often the hydrolysis of the lactone ring to form lovastatin hydroxy acid, these conditions can also promote the epimerization of the 2-methylbutyrate side chain. Current time information in Durgapur, IN.nih.gov

Side Reactions During Synthesis:

The epimerization of the 2-methylbutanoate side chain is a known side reaction that can occur under basic conditions. The mechanism for this transformation is believed to proceed through the formation of an enolate intermediate. The proton on the alpha-carbon of the 2-methylbutyrate ester is acidic and can be abstracted by a base. This results in the formation of a planar enolate intermediate, which temporarily loses the stereochemical information at that carbon. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of the original (S)-isomer (lovastatin) and the inverted (R)-isomer (this compound). masterorganicchemistry.compearson.com

The table below summarizes the conditions and potential mechanisms leading to the formation of this compound.

| Condition/Reaction | Unwanted Side Reaction/Degradation | Putative Mechanism | Resulting Impurity |

| Basic Conditions | Epimerization of the 2-methylbutyrate side chain | Base-catalyzed enolate formation at the alpha-carbon of the ester, followed by non-stereospecific reprotonation. masterorganicchemistry.compearson.com | This compound |

| Acidic Conditions | Potential for epimerization, though hydrolysis to the hydroxy acid is often the major degradation pathway. Current time information in Durgapur, IN.nih.gov | Acid-catalyzed enol formation or potential for hydrolysis and re-esterification under non-stereocontrolled conditions. | This compound |

| Elevated Temperature | Can accelerate both acidic and basic degradation pathways. | Increased reaction rates for hydrolysis and epimerization. | This compound, Lovastatin Hydroxy Acid |

Control and Mitigation Strategies in Research Synthesis

The control and mitigation of this compound formation are centered on a thorough understanding of the reaction mechanisms that lead to its genesis. Strategies in research and process chemistry focus on optimizing reaction conditions to disfavor the epimerization reaction.

Control of pH:

Given that both acidic and, more significantly, basic conditions can promote epimerization, careful control of pH throughout the synthesis and purification process is paramount. nih.gov The use of strong bases should be avoided where possible, particularly in steps where the 2-methylbutanoate ester is present. If basic conditions are necessary, the selection of a weaker base, lower temperatures, and shorter reaction times can help to minimize the extent of epimerization. pnas.org

Temperature Control:

Chemical reactions, including degradation and epimerization, are generally accelerated by higher temperatures. Therefore, conducting reactions at the lowest effective temperature can significantly reduce the formation of this compound.

Chromatographic Purification:

In instances where the formation of this compound cannot be entirely prevented, purification strategies are employed to reduce its concentration in the final product. High-performance liquid chromatography (HPLC) is a powerful technique for separating lovastatin from its epimer. Current time information in Durgapur, IN. The development of robust analytical methods is crucial for both the detection and quantification of this compound, ensuring that it is below the acceptable limits set by regulatory authorities.

The following table outlines key strategies for controlling and mitigating the formation of this compound.

| Strategy | Action | Rationale |

| pH Control | Avoidance of strong bases; use of buffered solutions. | To prevent or minimize the formation of the enolate intermediate that leads to epimerization. masterorganicchemistry.compearson.com |

| Temperature Management | Conducting reactions at lower temperatures. | To reduce the rate of the epimerization reaction. |

| Reaction Time Optimization | Minimizing the duration of steps where epimerization is likely. | To limit the exposure of the molecule to conditions that favor impurity formation. |

| Strategic Use of Reagents | Selection of non-basic or mildly basic reagents where feasible. | To avoid creating a chemical environment conducive to epimerization. |

| Advanced Purification | Utilization of chromatographic techniques like HPLC. | To separate and remove this compound from the desired lovastatin product. Current time information in Durgapur, IN. |

By implementing these control and mitigation strategies, the formation of this compound as a synthetic impurity can be effectively managed, ensuring the quality and purity of the final lovastatin active pharmaceutical ingredient.

Molecular and Cellular Mechanisms of Action of Epilovastatin

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase)

The primary mechanism of action for statins, including Epilovastatin, is the competitive inhibition of HMG-CoA reductase. mdpi.commdpi.comresearchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the synthesis of cholesterol. researchgate.netfrontiersin.orge-lactancia.org By binding to the enzyme's active site, statins prevent the natural substrate, HMG-CoA, from binding, thereby blocking the pathway. wikipedia.org

Statins exhibit a high binding affinity for HMG-CoA reductase, functioning as reversible, competitive inhibitors. mdpi.comhelsinki.fi The affinity of statins for the enzyme is in the nanomolar (nM) range, which is significantly stronger than the micromolar (µM) affinity of the endogenous substrate, HMG-CoA. mdpi.comhelsinki.finih.gov For instance, lovastatin (B1675250), a close structural analog of this compound, demonstrates a potent inhibitory constant (Ki) of 0.6 nM. This high affinity is due to extensive interactions between the statin molecule and the enzyme's active site. wikipedia.orghelsinki.fi The inhibition is competitive with respect to the HMG-CoA substrate but noncompetitive with the cosubstrate NADPH. wikipedia.org While specific kinetic data for this compound are not widely detailed, as a member of the statin class, it operates through this mechanism of high-affinity competitive inhibition. ontosight.aicymitquimica.com

Table 1: Comparative Binding Affinities of Statins for HMG-CoA Reductase This table presents data for representative statins to illustrate the general affinity range for this class of inhibitors.

| Statin | Inhibitory Constant (Ki) | Substrate (HMG-CoA) Michaelis Constant (Km) |

| Lovastatin | 0.6 nM | ~4 µM mdpi.com |

| General Statins | Nanomolar range mdpi.com | Micromolar range helsinki.finih.gov |

Stereochemical Requirements for Enzyme Interaction

The potent and specific binding of statins to HMG-CoA reductase is dictated by strict stereochemical requirements. wikipedia.org The essential pharmacophore of all statins is a modified hydroxyglutaric acid component that is structurally analogous to the HMG-CoA substrate. wikipedia.org For effective inhibition, all statins must possess the correct 3R,5R stereochemistry. wikipedia.org The binding occurs in a pocket of the enzyme where the HMG-like portion forms polar interactions with residues in the 'cis loop'. wikipedia.org Additionally, the hydrophobic ring structures of statins fit into a shallow groove, forming van der Waals interactions. wikipedia.orgscbt.com this compound is an epimer of lovastatin, meaning it differs in the spatial arrangement at one of its chiral centers. ontosight.ai This specific stereochemistry distinguishes it from lovastatin and simvastatin (B1681759) and is a critical determinant of its biological activity and binding affinity to HMG-CoA reductase. ontosight.ai

Modulation of the Mevalonate Pathway

By inhibiting the rate-limiting enzyme HMG-CoA reductase, this compound directly modulates the mevalonate pathway. researchgate.netresearchgate.net This pathway is responsible for producing not only cholesterol but also a variety of non-sterol isoprenoids that are crucial for fundamental cellular functions. frontiersin.orgnih.govresearchgate.net

The inhibition of mevalonate synthesis leads to a reduction in the downstream production of essential isoprenoid intermediates, most notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netresearchgate.netmdpi.com These molecules are synthesized from mevalonate and serve as lipid precursors for a variety of cellular processes. nih.govnih.gov In preclinical studies involving other statins like lovastatin, the cellular effects of the drug, such as apoptosis, could be reversed by the addition of mevalonate, FPP, and GGPP, but not by cholesterol alone. nih.govnih.gov This demonstrates that the depletion of these isoprenoids is a key mechanism underlying many of the biological effects of statins. mdpi.comnih.gov

FPP and GGPP are vital lipid donors for a post-translational modification process known as protein prenylation. nih.govresearchgate.netnih.gov This process involves the covalent attachment of farnesyl or geranylgeranyl moieties to conserved cysteine residues on specific proteins, which is essential for their proper subcellular localization and biological activity. nih.gov Key targets of prenylation include small GTP-binding proteins from the Ras, Rho, and Rac families, which are critical regulators of cellular signaling. nih.govresearchgate.netresearchgate.net By depleting the intracellular pools of FPP and GGPP, statins inhibit the prenylation of these proteins. nih.govmdpi.com This disruption of protein prenylation is considered the primary mechanism for the cholesterol-independent, or "pleiotropic," effects of statins. nih.govmdpi.commdpi.com The failure to prenylate proteins like Rho and Ras impairs their ability to anchor to cell membranes, thereby blocking their downstream signaling pathways that control cell proliferation, cytoskeletal arrangement, cell migration, and survival. researchgate.netresearchgate.netmdpi.com

Table 2: Key Proteins and Processes Affected by Statin-Induced Prenylation Inhibition

| Isoprenoid Precursor | Prenylation Type | Key Protein Targets | Cellular Functions Affected |

| Farnesyl Pyrophosphate (FPP) | Farnesylation | Ras family proteins researchgate.netresearchgate.net | Cell proliferation, differentiation, survival researchgate.netmdpi.com |

| Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranylation | Rho, Rac family proteins nih.govresearchgate.netresearchgate.net | Cytoskeletal organization, cell motility, apoptosis researchgate.netnih.govnih.gov |

Downstream Effects on Isoprenoid Biosynthesis (e.g., FPP, GGPP)

Intracellular Signaling Pathway Interactions in Preclinical Models

The inhibition of protein prenylation by statins leads to significant interactions with various intracellular signaling pathways in preclinical models. By disrupting the function of small GTPases like Ras and Rho, statins can modulate cascades that are fundamental to cell fate. nih.govmdpi.com

In preclinical studies using neuroblasts, lovastatin was shown to inhibit the activation of Ras, which led to a significant decrease in the phosphorylation and activation of extracellular-signal-regulated kinase 1/2 (ERK1/2). nih.gov The Ras/ERK pathway is a critical signaling cascade for cell survival and proliferation, and its inhibition by statins can contribute to their anti-proliferative and pro-apoptotic effects. nih.gov

Furthermore, the inhibition of Rho protein geranylgeranylation has been directly linked to the induction of apoptosis in various cell types, including vascular smooth muscle cells and acute myeloid leukemia cells. nih.govnih.gov The disruption of Rho signaling can affect downstream effectors that regulate the cell cycle and survival. mdpi.com Some studies suggest that the anticancer effects of statins can also involve interplay with the p53 tumor suppressor protein and modulation of pathways like STAT3. mdpi.comnih.gov These findings from preclinical models illustrate that by targeting the mevalonate pathway, statins like this compound can exert profound effects on the intricate network of intracellular signaling that governs cellular behavior.

Influence on RhoA, Ras/ERK, and Ras/mTOR Pathways

Statins, including compounds structurally similar to this compound, exert significant influence over key cellular signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification and function of small GTP-binding proteins like RhoA and Ras. mdpi.com

The Ras/ERK (extracellular signal-regulated kinase) and Ras/mTOR (mammalian target of rapamycin) pathways are critical regulators of cell proliferation, survival, and differentiation. mdpi.comnih.gov Research on statins has shown that by preventing the membrane localization of Ras, they can inhibit the downstream activation of both the ERK and mTOR signaling pathways. mdpi.comnih.gov For instance, studies have demonstrated that fluvastatin (B1673502) can induce apoptosis in cancer cells by inhibiting these very pathways. mdpi.com Similarly, lovastatin has been shown to inhibit the Ras/ERK pathway in neuroblasts, which is linked to its effects on cell growth and apoptosis. nih.gov

The inhibition of RhoA , another small GTPase, is also a key mechanism. RhoA is involved in a variety of cellular processes, including cytoskeleton organization and cell migration. mdpi.com Simvastatin has been observed to prevent the activation of RhoA, which in turn affects processes like vascular smooth muscle contraction. nih.gov

The collective inhibition of these pathways—RhoA, Ras/ERK, and Ras/mTOR—underpins many of the observed cellular effects of statins. mdpi.comnih.gov

Effects on Cell Growth, Differentiation, and Metabolism

The modulation of the aforementioned signaling pathways by statins has profound effects on fundamental cellular processes.

Cell Growth and Differentiation: Statins have been shown to influence the differentiation of various cell types. For example, they can modulate the differentiation of T helper cells, promoting a shift in the immune response. archivesofmedicalscience.com In the context of bone metabolism, lipophilic statins can stimulate the expression of bone morphogenetic protein-2 (BMP-2), a key factor in osteoblast differentiation and new bone formation. mdpi.com Furthermore, studies on lovastatin have indicated its ability to induce differentiation in leukemia cell lines. nih.gov

Metabolism: The primary metabolic effect of this compound and other statins is the reduction of cholesterol synthesis through the inhibition of HMG-CoA reductase. nih.gov This leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. frontiersin.org Beyond lipid metabolism, statins can also influence other metabolic pathways. For instance, they have been shown to impact glucose metabolism and the function of various metabolic enzymes. medchemexpress.com

Molecular Basis of Pleiotropic Effects

The term "pleiotropic effects" refers to the additional beneficial effects of statins that are independent of their primary cholesterol-lowering action. These effects are largely attributed to the inhibition of isoprenoid synthesis and the subsequent impact on various cellular signaling molecules.

Anti-inflammatory Mechanisms in Preclinical Systems

Statins exhibit potent anti-inflammatory properties through several mechanisms observed in preclinical models. They can suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This is achieved, in part, by downregulating the activity of key inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). mdpi.comnih.gov Furthermore, statins can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the infiltration of inflammatory cells into tissues. frontiersin.org They have also been shown to decrease the expression of Toll-like receptors (TLRs) on immune cells, which are crucial for initiating inflammatory responses. mdpi.com

Antioxidant Activities and Oxidative Stress Modulation in Research Models

In research models, statins have demonstrated significant antioxidant capabilities. e-emj.org They can reduce the production of reactive oxygen species (ROS) by inhibiting enzymes like NADPH oxidase. frontiersin.org Specifically, statins can inhibit the activity of Rac, a key component in the activation of NADPH oxidase. e-emj.org Additionally, statins have been found to upregulate the expression and activity of antioxidant enzymes, including catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. nih.gove-emj.org Another important mechanism is the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress by promoting the expression of antioxidant genes. e-emj.orgunizg.hr

Impact on Specific Cellular Processes

The molecular mechanisms of this compound and related statins translate into measurable impacts on specific cellular processes, as evidenced by various research findings.

Table of Compounds

Induction of Cell Cycle Arrest and Apoptosis in Research Cell Lines

Research into the cellular effects of this compound, a compound closely related to Lovastatin, has demonstrated its significant capacity to impede cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death, or apoptosis. These effects have been observed across a variety of research cell lines, and the underlying molecular mechanisms involve the modulation of key regulatory proteins that govern cell division and survival.

This compound has been shown to halt the progression of the cell cycle, primarily by inducing an arrest in the G0/G1 phase. nih.govresearchgate.net This G1 arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby blocking cell division. nih.govnih.gov Studies on human prostate carcinoma cells (PC-3-M), even those lacking functional p53, have shown that treatment leads to G1 arrest. ajou.ac.kr Similarly, G0/G1 phase arrest has been documented in human cervical cancer cells (HeLa), vascular smooth muscle cells (VSMCs), and F111 rat fibroblast cells. nih.govresearchgate.netwaocp.org

The mechanism behind this cell cycle blockade is linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs). ljmu.ac.uk Research indicates that this compound treatment increases the mRNA and protein levels of p21WAF1/CIP1. nih.govajou.ac.kr This increase in p21 leads to its binding with cyclin-dependent kinase 2 (Cdk2), which in turn inhibits the kinase activity necessary for G1/S transition. ajou.ac.kr Furthermore, this cascade enhances the binding of the retinoblastoma protein (pRB) to the E2F-1 transcription factor, a critical step in halting cell cycle progression. ajou.ac.kr In some cell types, such as vascular smooth muscle cells, the induction of another CKI, p27Kip1, alongside the reduced expression of cyclin D1 and cyclin E, contributes to the suppression of DNA synthesis. nih.gov Notably, the induction of p21 can occur independently of p53, which is significant as p53 is often mutated in human cancers. ajou.ac.kr Some findings suggest that the accumulation of p21 and p27 may result from the inhibition of the proteasome. nih.govnih.gov

In addition to halting cell proliferation, this compound is a potent inducer of apoptosis. This programmed cell death is triggered through multiple pathways. In several cancer cell lines, including those from lung and breast cancer, this compound initiates apoptosis via the mitochondrial pathway, which is characterized by the activation of caspase-3. In human pancreatic cancer cells, the apoptotic mechanism involves the disruption of cholesterol-rich lipid rafts in both the plasma membrane and mitochondria. nih.govmdpi.com This disruption suppresses critical cell survival signaling pathways, such as those involving EGFR and AKT, leading to apoptosis. nih.govmdpi.com

Further studies in liver cancer cells (HepG-2) have revealed that this compound-induced apoptosis is mediated by the accumulation of reactive oxygen species (ROS), which triggers both mitochondrial and endoplasmic reticulum (ER) stress pathways. nih.gov In primary effusion lymphoma (PEL) cells, treatment results in a dose- and time-dependent increase in apoptosis, confirmed by the cleavage of PARP1 and a rise in the subG1 cell population, which is indicative of DNA fragmentation. nih.gov The activation of initiator caspases like caspase-8 and caspase-9, in addition to the executioner caspase-3, has also been observed in prostate cancer cells, underscoring a comprehensive activation of the apoptotic cascade. ljmu.ac.uk

The table below summarizes the observed effects of this compound on various research cell lines.

Table 1: Effects of this compound on Cell Cycle and Apoptosis in Research Cell Lines

| Cell Line | Cell Type | Effect | Key Molecular Findings | Citations |

|---|---|---|---|---|

| PC-3-M | p53-null Human Prostate Carcinoma | G1 Phase Arrest | ↑ p21 mRNA and protein; ↑ p21-Cdk2 binding; ↓ Cdk2 kinase activity; ↑ pRB-E2F-1 binding. | ajou.ac.kr |

| HeLa | Human Cervical Cancer | SubG0/G1 Phase Arrest; Apoptosis | Cell cycle arrest at G0/G1; Induction of apoptosis. | waocp.org |

| Vascular Smooth Muscle Cells (VSMCs) | Human Vascular Smooth Muscle | G0/G1 Phase Arrest; Apoptosis | ↑ p27Kip1; ↓ Cyclin D1; ↓ Cyclin E; ↑ p21WAF1/Cip1. | nih.govnih.gov |

| Breast Cancer Cells | Human Breast Cancer | G1 Phase Arrest; Apoptosis | ↑ p21; ↑ p27; ↓ Cdk2 kinase activity; ↑ Sensitivity with BRCA1 overexpression via ↓ Cyclin D1/CDK4 and ↑ p21. | nih.govnih.gov |

| Pancreatic Cancer Cells | Human Pancreatic Cancer | Apoptosis | ↓ Lipid rafts in plasma membrane and mitochondria; ↓ EGFR/AKT activation. | nih.govmdpi.com |

| HepG-2 | Human Liver Cancer | Apoptosis; Proliferation Inhibition | ↑ Intracellular ROS; Activation of mitochondrial and ER stress pathways. | nih.gov |

| BC3, BCBL1 (PEL) | Primary Effusion Lymphoma | Apoptosis | ↑ PARP1 cleavage; ↑ SubG1 cell population. | nih.gov |

| PC3, DU145, LnCap | Human Prostate Cancer | Apoptosis | ↑ Caspase-3, -8, and -9 activation. | ljmu.ac.uk |

| F111 | Rat Fibroblast | G1 Phase Arrest | Accumulation of cells in G1 phase. | researchgate.net |

| Lung Cancer Cells | Human Lung Cancer | Apoptosis | ↑ COX-2; Activation of PPARγ; Caspase-3 activation. | archivesofmedicalscience.com |

(↑ = Increased/Upregulated; ↓ = Decreased/Downregulated)

Structure Activity Relationship Sar of Epilovastatin

Stereochemical Determinants of Biological Activity of Epilovastatin

The three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor in the biological activity of this compound. As an epimer of lovastatin (B1675250), it possesses the same chemical formula and atomic connections but differs in the spatial orientation at a single chiral center. This seemingly minor structural alteration has significant consequences for its pharmacological efficacy.

Specifically, all statins must have a 3R,5R stereochemistry to be active. wikipedia.org This precise configuration is crucial for high-affinity binding to the active site of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. ahajournals.org this compound's deviation from the optimal stereoisomeric form of lovastatin results in a diminished capacity to inhibit this enzyme. smolecule.com

Influence of Core Structural Moieties on Enzyme Binding and Cellular Effects

The molecular structure of this compound comprises several key functional groups and scaffolds that are integral to its binding to HMG-CoA reductase and its subsequent effects at the cellular level.

Role of Lactone Ring and Hydroxy Acid Form

This compound is administered in an inactive lactone (closed-ring) form, which acts as a prodrug. wikipedia.orgnih.gov To exert its therapeutic effect, this lactone ring undergoes hydrolysis in the body, converting it to the active hydroxy acid (open-ring) form. nih.govsysrevpharm.org This conversion is critical, as the resulting open-ring structure, with its dihydroxyheptanoic acid unit, mimics the structure of the natural HMG-CoA substrate. wikipedia.orgresearchgate.net

The active hydroxy acid form is what competitively inhibits HMG-CoA reductase. mdpi.commdpi.com The polar carboxylate and hydroxyl groups of this form establish vital interactions with amino acid residues within the enzyme's active site. wikipedia.org In contrast, the closed lactone ring lacks the necessary structural features for effective binding and is therefore pharmacologically inactive until metabolized. nih.gov

Significance of Hydrophobic Ring Systems and Substituents

The hydrophobic ring system, a key component of the statin structure, is crucial for its binding to HMG-CoA reductase. researchgate.netresearchgate.nettaylorandfrancis.com This nonpolar part of the molecule anchors the statin within a hydrophobic groove of the enzyme's active site through van der Waals and hydrophobic interactions. wikipedia.orgfrontiersin.org

The various substituents on this ring system modulate the pharmacological properties of the statin. wikipedia.orgtaylorandfrancis.com These side groups influence characteristics such as solubility and pharmacokinetics. researchgate.nettaylorandfrancis.com For instance, the addition of nonpolar substituents contributes to a statin's lipophilicity. ahajournals.org

Comparative SAR Studies with Related Statin Analogues

By comparing the structure-activity relationships of this compound with other statins, a clearer understanding of the structural requirements for potent HMG-CoA reductase inhibition emerges.

Differential Affinity for HMG-CoA Reductase Active Site

The affinity of a statin for the HMG-CoA reductase active site is a key determinant of its potency. Statins, in their active form, generally exhibit a higher affinity for the enzyme than the natural substrate, HMG-CoA. nih.gov However, structural differences among statin analogues lead to variations in their binding affinities. wikipedia.org

Structural Features Affecting Preclinical Pharmacological Properties

The structural characteristics of statins also have a significant impact on their preclinical pharmacological profiles, including their absorption, distribution, metabolism, and excretion. The lipophilicity of a statin, which is determined by its structural components, affects its movement across cell membranes and its distribution into various tissues. frontiersin.orgmdpi.com

For instance, simvastatin (B1681759) and lovastatin are administered as inactive lactones that are metabolized into their active forms. wikipedia.org In contrast, other statins are administered in their already active hydroxy-acid form. sysrevpharm.org The metabolism of statins is also structurally dependent, with many being processed by cytochrome P450 enzymes. mdpi.comnih.gov These structural differences ultimately influence the pharmacokinetic and pharmacodynamic properties of each statin analogue. sysrevpharm.org

| Feature | This compound | Lovastatin | Simvastatin | Rosuvastatin (B1679574) |

| Form Administered | Inactive Lactone | Inactive Lactone wikipedia.org | Inactive Lactone wikipedia.org | Active Hydroxy Acid mdpi.com |

| Active Form | Hydroxy Acid | Hydroxy Acid nih.gov | Hydroxy Acid nih.gov | Hydroxy Acid mdpi.com |

| Core Ring Structure | Naphthalene-based wikipedia.org | Naphthalene-based wikipedia.org | Naphthalene-based nih.gov | Pyrimidine-based mdpi.com |

| Relative Lipophilicity | Lipophilic | Lipophilic nih.gov | Lipophilic nih.gov | Hydrophilic nih.gov |

Preclinical Pharmacological and Biological Studies of Epilovastatin

In Vitro Efficacy Assessments in Cellular Models

Studies on Cholesterol Synthesis Inhibition in Cell Lines

Epilovastatin, like other statins, is structurally related to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, this compound reduces the production of mevalonate (B85504), a crucial precursor for cholesterol and various other essential isoprenoids. archivesofmedicalscience.com

In vitro studies using various cell lines have been instrumental in quantifying the inhibitory potency of statins. For instance, lovastatin (B1675250) has been shown to inhibit cholesterol synthesis in rat hepatocytes with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov While specific IC50 values for this compound are not as widely documented in comparative studies, its structural similarity to lovastatin suggests it also possesses inhibitory activity against HMG-CoA reductase. The lactone form of lovastatin is inactive and requires hydrolysis to its active β-hydroxyacid form to bind to the enzyme. chemsrc.com This conversion is a critical step for its biological activity. Research comparing different statins has shown variations in their inhibitory potency and tissue selectivity, which is often attributed to differences in their chemical structure, lipophilicity, and cellular uptake mechanisms. nih.gov

Antiproliferative and Pro-apoptotic Effects in Cancer Cell Research

The inhibition of the mevalonate pathway by statins, including related compounds like this compound, has been shown to induce antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govnih.gov These effects are linked to the depletion of essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are necessary for the post-translational modification and function of key signaling proteins involved in cell growth, proliferation, and survival, such as Ras and Rho. archivesofmedicalscience.com

Research has demonstrated that lovastatin can induce apoptosis and inhibit cell growth in a dose-dependent manner in several cancer cell lines. For example, in breast cancer cells (MDA-MB-231 and MDA-MB-468), lovastatin showed anti-proliferative activity at concentrations ranging from 0.1 to 10 μM. It has also been observed to induce apoptosis in human hematopoietic tumor cells and lung cancer cells. archivesofmedicalscience.commdpi.com The mechanisms underlying these effects are complex and can involve the upregulation of pro-apoptotic proteins, cell cycle arrest at the G1 phase, and suppression of survival pathways. nih.govmdpi.com For instance, some studies have shown that statins can trigger apoptosis through the activation of caspases, key enzymes in the apoptotic cascade. nih.gov

Different cancer cell lines exhibit varying sensitivity to statins, which may be influenced by factors such as the cancer type and the mutation status of oncogenes like p53. archivesofmedicalscience.comdovepress.com

| Statin | Cancer Cell Line | Observed Effect | Concentration Range |

| Lovastatin | Breast Cancer (MDA-MB-231) | Anti-proliferative activity. | 0.1 - 10 µM. |

| Lovastatin | Lung Cancer Cells | Induction of apoptosis. | 50 µM and 75 µM. |

| Lovastatin | Human Acute Myeloid Leukemia (U937) | Reduced cell proliferation. | Dose-dependent. |

| Simvastatin (B1681759) | Glioma Cells | Reduced cell proliferation. mdpi.com | Low concentrations. mdpi.com |

In Vivo Animal Model Investigations

Lipid Modulation in Hypercholesterolemic Animal Models

Animal models are crucial for evaluating the lipid-lowering efficacy of statins in a physiological context. Rodents, such as rats and mice, and rabbits are commonly used models for hypercholesterolemia research. nih.gov However, it is important to note that rodents are naturally resistant to developing hypercholesterolemia and have a different lipoprotein profile compared to humans, with high-density lipoprotein (HDL) being the major cholesterol transporter. nih.gov Rabbits, on the other hand, have higher levels of cholesteryl ester transfer protein (CETP) activity, resulting in higher low-density lipoprotein (LDL) levels, which more closely resembles human lipid metabolism. nih.gov

Studies in various animal models have consistently demonstrated the lipid-lowering effects of lovastatin. In animal studies, lovastatin has been shown to effectively lower plasma cholesterol levels. For instance, in casein-fed rabbits, a model for endogenous hypercholesterolemia, lovastatin potently lowered LDL-cholesterol. nih.gov The primary mechanism for this effect is the inhibition of hepatic cholesterol synthesis, which leads to an upregulation of LDL receptors in the liver and enhanced clearance of LDL from the circulation. While direct comparative studies on the lipid-modulating effects of this compound in these models are limited, its shared mechanism of action with lovastatin suggests it would contribute to cholesterol reduction.

Investigations into Anti-cancer Potential in Animal Models

The anti-cancer potential of statins observed in vitro has been further investigated in various in vivo animal models. nih.gov These studies aim to determine if the antiproliferative and pro-apoptotic effects translate to tumor growth inhibition in a living organism. Lovastatin has been used in vivo as an inhibitor of tumor progression in models of various cancers, including colon, pancreas, and melanoma. archivesofmedicalscience.com

Preclinical studies have shown that statins can inhibit tumor growth in animal models. nih.gov For example, some statins have been shown to decrease tumor growth in xenograft mouse models of lung cancer. frontiersin.org The anti-cancer effects in these models are attributed to the same mechanisms observed in vitro, including the induction of apoptosis and inhibition of cell proliferation and angiogenesis. archivesofmedicalscience.com While specific in vivo anti-cancer studies focusing solely on this compound are not extensively reported, the collective evidence from studies on lovastatin and other statins provides a strong rationale for its potential anti-tumor activity. mdpi.com

Studies on Cardiovascular Effects in Preclinical Animal Models

Beyond lipid-lowering, statins are known to exert pleiotropic effects on the cardiovascular system, including anti-inflammatory, antioxidant, and endothelial function-improving properties. semanticscholar.orgmdpi.com These effects have been extensively studied in various preclinical animal models of cardiovascular disease.

In animal models, statins have been shown to improve endothelial function, enhance the stability of atherosclerotic plaques, reduce oxidative stress and inflammation, and inhibit thrombotic responses. For example, statins have been found to suppress vascular and myocardial inflammation and improve nitric oxide bioavailability in animal studies. semanticscholar.org In models of myocardial infarction, statin treatment has been associated with the amelioration of left ventricular remodeling. semanticscholar.org Furthermore, statins have been shown to prevent cardiac fibrosis and hypertrophy in animal models. semanticscholar.org These beneficial cardiovascular effects are mediated, in part, by the inhibition of the mevalonate pathway and the subsequent reduction in isoprenoid availability, which affects the function of small GTP-binding proteins like Rac1. semanticscholar.org Given that this compound shares the same primary mechanism of HMG-CoA reductase inhibition, it is plausible that it contributes to these pleiotropic cardiovascular effects observed with lovastatin and other statins.

Mechanistic Investigations in Preclinical Systems

This compound, a stereoisomer of lovastatin, belongs to the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgdrugbank.com This enzyme is responsible for the rate-limiting step in the biosynthesis of cholesterol. wikipedia.orgpatsnap.com The primary mechanism of action of statins, and by extension this compound, involves blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. wikipedia.orgpatsnap.com

Preclinical investigations into the mechanisms of statins have elucidated several key effects:

Inhibition of Cholesterol Synthesis: By competitively inhibiting HMG-CoA reductase, statins decrease the endogenous production of cholesterol in the liver. patsnap.com This action is central to their lipid-lowering effects.

Upregulation of LDL Receptors: The reduction in hepatic cholesterol levels triggers a compensatory mechanism. Liver cells increase the synthesis and surface expression of low-density lipoprotein (LDL) receptors. patsnap.com This leads to enhanced clearance of LDL cholesterol from the bloodstream. patsnap.com

Pleiotropic Effects: Beyond their impact on cholesterol, statins exhibit a range of other biological effects, often referred to as pleiotropic effects. These are not directly related to lipid lowering and contribute to their broader cardiovascular benefits. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of the mevalonate pathway. chemsrc.com

Improved Endothelial Function: Statins can enhance the function of the endothelium, the inner lining of blood vessels. nih.gov

Anti-inflammatory Effects: Statins have been shown to possess anti-inflammatory properties. nih.govnih.gov For instance, lovastatin has been found to trigger the biosynthesis of the anti-inflammatory mediator 15-epi-lipoxin A4. nih.gov

Anticoagulant Effects: Some statins exhibit anticoagulant properties, which can help in preventing the formation of blood clots. nih.gov

Plaque Stability: Statins may contribute to the stability of atherosclerotic plaques, reducing the risk of rupture and subsequent thrombotic events. nih.gov

The stereochemistry of this compound, being an epimer of lovastatin, is known to affect its biological activity and pharmacokinetic profile, distinguishing it from lovastatin and simvastatin. pediatriconcall.com However, specific preclinical studies detailing the precise mechanistic nuances of this compound are not extensively available in publicly accessible literature.

Comparative Preclinical Efficacy and Mechanism with Other Statins

Direct comparative preclinical efficacy studies detailing specific metrics like the half-maximal inhibitory concentration (IC50) for this compound against HMG-CoA reductase are not readily found in the available research. However, a comparative understanding can be inferred from the extensive data on its parent compounds, lovastatin and simvastatin, and other statins.

Statins are broadly categorized based on their origin (fungal-derived or synthetic) and their lipophilicity, which influences their tissue distribution and potential for pleiotropic effects. Lovastatin and simvastatin are lipophilic (fat-soluble) statins. nih.gov

Inhibition of HMG-CoA Reductase:

The inhibitory potency of different statins against HMG-CoA reductase varies. For instance, in cell-free assays, simvastatin has shown a high potency with a Ki (inhibition constant) of 0.1-0.2 nM, while lovastatin has an IC50 of 3.4 nM. selleck.co.jp Fluvastatin (B1673502) and rosuvastatin (B1679574) have reported IC50 values of 8 nM and 11 nM, respectively. selleck.co.jp A study comparing various statins found that most inhibited HMG-CoA reductase with IC50 values in the range of 3-20 nM. helsinki.fi

Comparative Efficacy in Preclinical Models:

Preclinical studies in animal models have demonstrated the lipid-lowering efficacy of various statins. For example, a comparative study in hypercholesterolemic patients showed that atorvastatin (B1662188) produced greater reductions in LDL cholesterol compared to equivalent milligram doses of simvastatin, pravastatin, and lovastatin. snkhanna.com Another study in ovariectomized rats found that systemic delivery of simvastatin and lovastatin significantly increased bone mineral density, suggesting beneficial effects on bone health, while atorvastatin did not show a significant effect in this model.

The table below summarizes the reported inhibitory concentrations of several statins against HMG-CoA reductase, providing a basis for a comparative assessment of their potency.

| Statin | IC50 / Ki | Source |

| Simvastatin | Ki: 0.1-0.2 nM | selleck.co.jp |

| Lovastatin | IC50: 3.4 nM | selleck.co.jp |

| Fluvastatin | IC50: 8 nM | selleck.co.jp |

| Rosuvastatin | IC50: 11 nM | selleck.co.jp |

| Pravastatin | IC50: 40.6 nM | japsonline.com |

Analytical Research Methodologies for Epilovastatin Characterization and Quantification

Chromatographic Techniques for Research Purity Profiling

Chromatography is a fundamental technique for separating and identifying components within a mixture. longdom.org In the context of Epilovastatin, chromatographic methods are indispensable for purity profiling, allowing researchers to quantify its presence in drug substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. ontosight.ai Method development is a critical process that involves selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

A common approach for the analysis of simvastatin (B1681759) and its impurities, including this compound, involves reversed-phase HPLC (RP-HPLC). farmaciajournal.comresearchgate.net These methods often utilize C18 or C8 stationary phases. farmaciajournal.com The mobile phase composition is a crucial factor in achieving separation. For instance, a mixture of acetonitrile (B52724) and water, often with an acid modifier like orthophosphoric acid, is frequently employed. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be used to improve the separation of complex mixtures. farmaciajournal.com

One study detailed an isocratic RP-HPLC method using a KYA TECH HIQ SIL C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (80:20 v/v) containing 0.1% orthophosphoric acid. researchgate.netnih.gov The flow rate was 1.0 mL/min, and detection was performed at 237 nm. nih.gov Another method utilized a Nucleosil 100-5CN column with a gradient elution of water and acetonitrile at a flow rate of 2.5 mL/min and UV detection at 238 nm. farmaciajournal.com

The validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, linearity, and robustness. farmaciajournal.comresearchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | KYA TECH HIQ SIL C18 (150 × 4.6 mm, 5 µm) | Nucleosil 100-5CN (125 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Orthophosphoric Acid | Water and Acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min | 2.5 mL/min |

| Detection | UV at 237 nm | UV at 238 nm |

| Elution Mode | Isocratic | Gradient |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for the quantification of this compound, especially at low concentrations in complex matrices like biological fluids. nih.govnih.govresearchgate.net This technique is particularly valuable in pharmacotoxicological and forensic analysis. nih.govmdpi.com

In LC-MS/MS methods, after chromatographic separation, the analyte is ionized and detected by the mass spectrometer. nih.gov The use of selected reaction monitoring (SRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

For the analysis of statins and their metabolites, including this compound, LC-MS/MS methods have been developed using various sample preparation techniques like protein precipitation or liquid-liquid extraction. nih.govnih.gov The chromatographic separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govuni-saarland.de

The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at very low levels, which is crucial for impurity profiling and pharmacokinetic studies. nih.govresearchgate.net

Table 2: General LC-MS/MS Parameters for Statin Analysis

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction |

Strategies for Distinguishing this compound from Co-eluting Impurities and Isomers

Distinguishing this compound from co-eluting impurities and its isomers is a significant analytical challenge. farmaciajournal.com The structural similarity between this compound and Lovastatin (B1675250), being epimers, often leads to similar chromatographic behavior, making their separation difficult. farmaciajournal.comncats.io

Several strategies can be employed to achieve this separation:

Optimization of Chromatographic Conditions: Fine-tuning the mobile phase composition, including the type and concentration of the organic modifier and the pH, can significantly impact the selectivity of the separation. farmaciajournal.comresearchgate.net For instance, a study found that mobile phases with less than 30% acetonitrile provided higher selectivity for separating simvastatin and its impurities. farmaciajournal.com